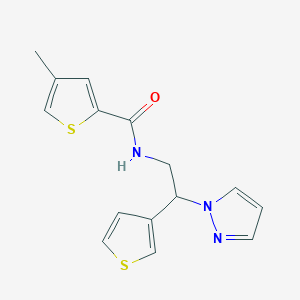

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide involves a ring closure reaction, which is a common method for constructing heterocyclic compounds. In a related study, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized using a similar approach. The process entailed the reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . This method likely parallels the synthesis of the compound , suggesting that the ring closure reaction is a viable pathway for its production.

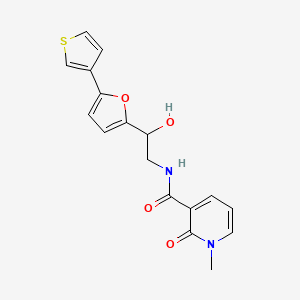

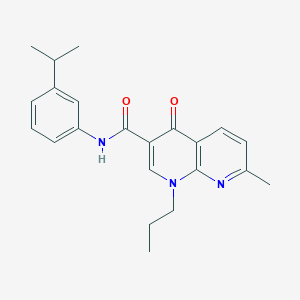

Molecular Structure Analysis

The molecular structure of such compounds typically features a pyrazoline ring, which in the case of the related compound 4,5-Dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamide, adopts a flat-envelope conformation. The phenyl ring is often oriented almost perpendicular to the heterocycle, indicating a significant degree of spatial separation between the functional groups, which could influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the behavior of similar structures. For instance, the carbonyl oxygen atom in the related compound mentioned above has partial anionic character due to the transfer of pi density from the adjacent sp(2) nitrogen atoms. This characteristic suggests that the carbonyl group in N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide may also engage in intermolecular hydrogen bonding, which could be relevant in its interactions with biological molecules .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide are not detailed in the provided papers, related compounds have been characterized using IR, 1H NMR, 13C NMR, Mass, and elemental analyses . These techniques would likely reveal similar properties for the compound , such as solubility, melting point, and stability. The preclinical evaluation of related compounds also included in silico toxicity, blood-brain barrier permeability, and human oral absorption prediction, which are critical parameters for assessing the potential of a compound as a drug candidate .

Scientific Research Applications

Structural Analysis and Synthesis

Compounds featuring pyrazole and thiophene rings, such as the ones described in the literature, are often synthesized for their interesting electronic, optical, and biological properties. For example, the synthesis of novel pyrazole derivatives with thiophene rings has been extensively studied for their structural and electronic properties. These studies typically involve detailed characterization techniques including NMR, FT-IR, and X-ray crystallography, aiming to understand the conformation and stability of these molecules (Kumara et al., 2018). Such detailed structural analyses pave the way for further applications in materials science and pharmaceuticals.

Material Science Applications

Thiophene and pyrazole rings are known for their conductive properties when polymerized or included in copolymers. Research into donor-acceptor type monomers containing thiophene units has shown potential for applications in organic electronics, including electrochromic devices and solar cells. The introduction of various acceptor groups into these molecules can significantly affect their electrochemical activity and optical properties, making them suitable for creating advanced materials with tailored properties (Hu et al., 2013).

Biological and Pharmacological Research

While avoiding details on drug use, dosage, and side effects as requested, it's noteworthy to mention that pyrazole and thiophene derivatives often exhibit significant biological activity. Compounds with these structures have been explored for their antimicrobial and antifungal properties, providing a foundation for developing new therapeutic agents. For example, thiophene-based pyrazoles have been synthesized and shown potential antibacterial and antifungal activities, highlighting their importance in medicinal chemistry research (Sowmya et al., 2018).

properties

IUPAC Name |

4-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS2/c1-11-7-14(21-9-11)15(19)16-8-13(12-3-6-20-10-12)18-5-2-4-17-18/h2-7,9-10,13H,8H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGYGAHIYMDFQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Chloro-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-3-[(4-cyanobenzoyl)amino]-2-fluorobenzamide](/img/structure/B3006545.png)

![1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene](/img/structure/B3006546.png)

![ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B3006552.png)

![2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3006559.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B3006565.png)